![molecular formula C17H19BrN2O4S B5122714 N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5122714.png)
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986205, is a small molecule inhibitor that has been developed for the treatment of cancer and other diseases. The compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials.
Wirkmechanismus
BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which are epigenetic regulators that control gene expression by binding to acetylated histones. By inhibiting the activity of BRD4, N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in preclinical models of cancer. The compound has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide is its potent anti-tumor activity, which makes it a promising candidate for the development of cancer therapies. However, the compound has some limitations, including its relatively low solubility and bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several areas of future research that could be pursued with N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide. One possible direction is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of research could be the identification of biomarkers that could be used to predict patient response to the drug. Additionally, further studies are needed to evaluate the safety and efficacy of N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide in clinical trials, and to determine its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 4-bromobenzaldehyde with 2-methoxyethylamine to form an imine intermediate. This intermediate is then reacted with N-(phenylsulfonyl)glycine to form the final product.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical models of cancer, and has been shown to have potent anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. The compound works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-24-12-11-19-17(21)13-20(15-9-7-14(18)8-10-15)25(22,23)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRGAMVXGMZXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromophenyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.